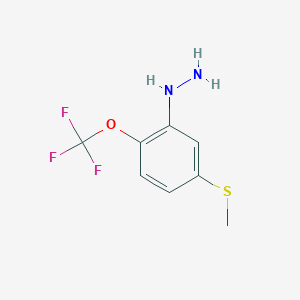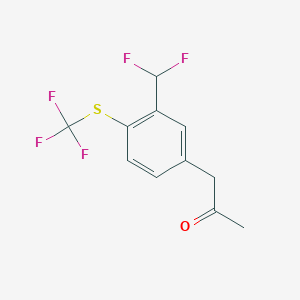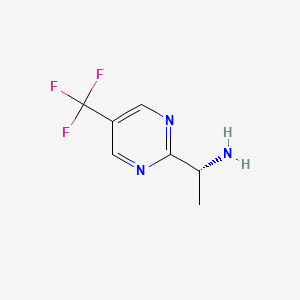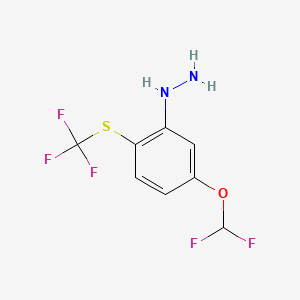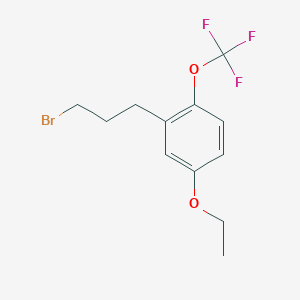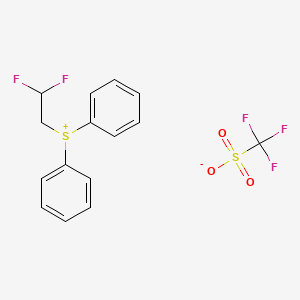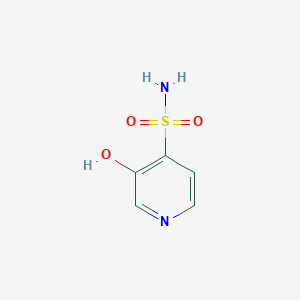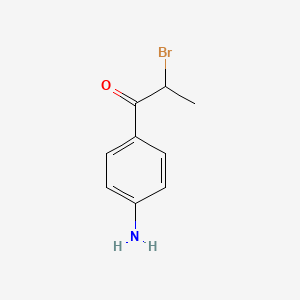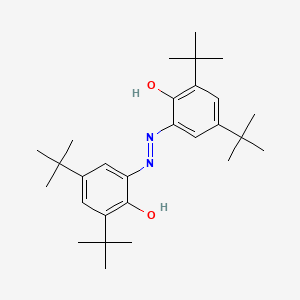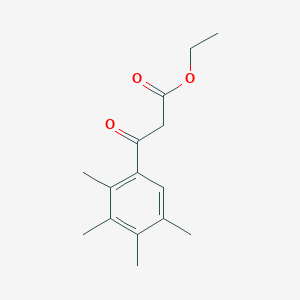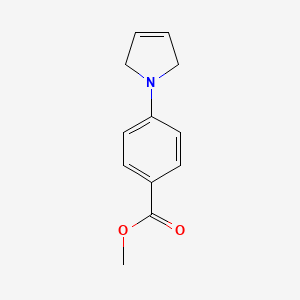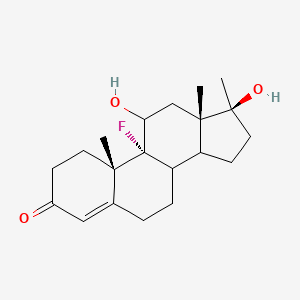
Fluoxymesteron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoxymesterone is a synthetic androgenic anabolic steroid, commonly known under the brand names Halotestin and Ultandren . It is primarily used in the treatment of low testosterone levels in men, delayed puberty in boys, breast cancer in women, and anemia . This compound is taken orally and has strong androgenic effects and moderate anabolic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoxymesterone is synthesized from 11α-hydroxy-4-androstene-3,17-dione through a series of chemical reactions. The process involves dehydration at the 9 and 11 positions, protection of the ketone group at the 3 position, a Grignard reaction at the 17 position, and hydrolysis protection at the 3 position .
Industrial Production Methods: Industrial production of fluoxymesterone involves high-pressure liquid chromatography for purification and quality control. The compound is preserved in well-closed containers, protected from light, and undergoes rigorous testing to ensure it meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Fluoxymesterone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Commonly involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include 5α-dihydrofluoxymesterone and 11-oxofluoxymesterone .
Scientific Research Applications
Fluoxymesterone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Investigated for its effects on androgen receptors and protein synthesis.
Medicine: Used in clinical trials for the treatment of hormone receptor-positive metastatic breast cancer.
Mechanism of Action
Fluoxymesterone works by binding to androgen receptors, which leads to interactions with cellular components involved in protein synthesis . This binding can increase or decrease the synthesis of specific proteins, contributing to its androgenic and anabolic effects . The compound is approximately five times as potent as natural methyltestosterone .
Comparison with Similar Compounds
Methyltestosterone: Another synthetic androgenic anabolic steroid, but less potent than fluoxymesterone.
Testosterone: The natural androgen hormone, which fluoxymesterone mimics but with greater potency.
Oxandrolone: A synthetic anabolic steroid with a different profile of anabolic and androgenic effects.
Uniqueness: Fluoxymesterone is unique due to its high oral bioavailability and strong androgenic effects, making it particularly effective in treating conditions related to low testosterone and certain types of breast cancer .
Properties
Molecular Formula |
C20H29FO3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(9R,10S,13S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14?,15?,16?,17-,18-,19-,20-/m0/s1 |
InChI Key |
YLRFCQOZQXIBAB-FPLGDIQVSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3[C@@]2(C(C[C@]4(C3CC[C@]4(C)O)C)O)F |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


